molecular formula C22H17IN2O2S B394393 6-IODO-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

6-IODO-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B394393
M. Wt: 500.4g/mol
InChI Key: KKTFZWVCPBVFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-IODO-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE: is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications. This compound, in particular, is characterized by the presence of an iodine atom, a methoxybenzyl group, and a phenyl group attached to the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-IODO-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Iodine Atom: The iodine atom can be introduced through iodination reactions using iodine or iodine-containing reagents.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions using methoxybenzyl halides.

    Attachment of the Phenyl Group: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce various substituents onto the quinazolinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides, organometallic reagents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel quinazolinone derivatives with potential biological activities.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

Medicine:

    Pharmaceutical Development: The compound is explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry:

    Chemical Industry: The compound is used in the chemical industry for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-IODO-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

  • 2-[(4-Methoxybenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone
  • 6-Bromo-2-[(4-methoxybenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone
  • 6-Chloro-2-[(4-methoxybenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone

Comparison:

  • Uniqueness: The presence of the iodine atom in 6-IODO-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE distinguishes it from other similar compounds. Iodine can influence the compound’s reactivity, biological activity, and physicochemical properties.
  • Biological Activity: The biological activity of the compound may differ from similar compounds due to the unique electronic and steric effects of the iodine atom.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H17IN2O2S

Molecular Weight

500.4g/mol

IUPAC Name

6-iodo-2-[(4-methoxyphenyl)methylsulfanyl]-3-phenylquinazolin-4-one

InChI

InChI=1S/C22H17IN2O2S/c1-27-18-10-7-15(8-11-18)14-28-22-24-20-12-9-16(23)13-19(20)21(26)25(22)17-5-3-2-4-6-17/h2-13H,14H2,1H3

InChI Key

KKTFZWVCPBVFJC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.